molecular formula C21H14ClFN4O3 B2880197 N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251673-45-6

N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2880197
CAS No.: 1251673-45-6
M. Wt: 424.82
InChI Key: ZZIMNOSPJPTLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a hybrid scaffold combining a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group, a 2-oxopyridin-1(2H)-yl moiety, and an N-(4-chlorophenyl)acetamide side chain. The oxadiazole ring is known for its metabolic stability and role in hydrogen bonding, while the pyridinone fragment may enhance solubility and conformational flexibility. The 4-fluorophenyl substituent likely modulates electronic properties and target affinity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c22-14-5-9-16(10-6-14)24-18(28)12-27-11-1-2-17(21(27)29)20-25-19(26-30-20)13-3-7-15(23)8-4-13/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIMNOSPJPTLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Proteasome Inhibitor Studies

Key analogs from proteasome inhibitor research () include:

Compound ID Substituents (Oxadiazole) Acetamide Side Chain Melting Point (°C) HPLC Purity (%) Isomer Ratio (¹H NMR)
11g 4-chlorophenyl N-isopropyl, 4-chlorophenoxy 133.4–135.8 99.9 4:1
11h phenyl N-isopropyl, 4-chlorophenoxy 108.3–109.5 99.8 3:1
11i 4-chlorophenyl N-isopropyl, p-tolyloxy 133.5–134.3 99.7 3:1
Target Compound 4-fluorophenyl N-(4-chlorophenyl) Not reported Not reported Not reported

Key Observations :

  • Substituent Effects : The target compound's 4-fluorophenyl group on the oxadiazole may enhance electronegativity and binding affinity compared to the 4-chlorophenyl or phenyl groups in 11g, 11h, and 11i. Fluorine’s smaller van der Waals radius could improve steric compatibility with hydrophobic enzyme pockets .
  • Isomer Ratios : Analogs 11g–11i exhibit rotameric isomerism (ratios 3:1 to 4:1 in ¹H NMR), likely due to restricted rotation around the N–C(O) bond. The target compound’s isomerism remains uncharacterized but is expected to follow similar trends .

Comparison with a Pyridinone-Based Analog ()

The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide shares structural motifs with the target compound but differs in:

  • Pyridinone Substitution: 4,6-Dimethyl groups vs. the target’s unsubstituted 2-oxopyridin-1(2H)-yl. Methyl groups may increase lipophilicity but reduce solubility.
  • Acetamide Tail : The 4-isopropylphenyl group in the analog vs. the target’s 4-chlorophenyl. The isopropyl group could introduce steric hindrance, affecting target engagement .

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